4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
The compound 4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one features a cyclopenta[d]pyrimidin-2-one core substituted with a sulfanyl-linked 2-oxo-tetrahydroquinolin moiety and a pyridin-2-ylmethyl group. This structure combines a bicyclic heterocycle (cyclopenta-pyrimidinone) with a tetrahydroquinoline-derived side chain, likely influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c29-22(27-14-6-8-17-7-1-2-11-20(17)27)16-31-23-19-10-5-12-21(19)28(24(30)26-23)15-18-9-3-4-13-25-18/h1-4,7,9,11,13H,5-6,8,10,12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQOGIQTHNKIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that 2-oxo-1,2,3,4-tetrahydropyrimidines, a key moiety present in this compound, have multiple therapeutic and pharmacological activities. They are involved in antimicrobial, antiviral, anticancer, and anti-inflammatory actions.
Mode of Action
It is known that 2-oxo-1,2,3,4-tetrahydropyrimidines interact with various biological targets to exert their effects.
Biochemical Pathways
Given the broad range of activities associated with 2-oxo-1,2,3,4-tetrahydropyrimidines, it is likely that multiple pathways are affected.
Result of Action
2-oxo-1,2,3,4-tetrahydropyrimidines are known to have antimicrobial, antiviral, anticancer, and anti-inflammatory effects.
Action Environment
The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves environmentally benign mild reaction conditions, suggesting that the compound may be stable under a variety of environmental conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
2-Sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (CAS 35563-27-0)
- Structure: Shares the cyclopenta[d]pyrimidinone core but lacks the tetrahydroquinolin and pyridinylmethyl groups.
- Key Differences: Absence of the 2-oxo-tetrahydroquinolin side chain reduces molecular complexity and lipophilicity (MW: ~210 g/mol vs. target compound’s ~500 g/mol). This simplification may limit bioavailability or target engagement compared to the more elaborated target compound .
Chromeno[4,3-d]pyrimidin-5-one Derivatives
- Example: 4-(4-Piperidinophenyl)-2-thioxo-tetrahydrochromeno-pyrimidinone ().
- Structure: Chromeno-pyrimidine core replaces cyclopenta-pyrimidinone, with a piperidinophenyl substituent.
- Key Differences: The chromeno core introduces a fused benzene ring, increasing aromaticity and rigidity. Computational studies suggest good oral bioavailability (Drug-likeness score: 0.8), but the lack of a tetrahydroquinolin moiety may alter target selectivity .
Side Chain Variations
BB10560 (CAS 1115286-77-5)
- Structure: 3-Benzyl-6-phenyl-pyrrolo[3,2-d]pyrimidin-4-one with the same 2-oxo-tetrahydroquinolin-ethylsulfanyl side chain.
- Key Differences: A pyrrolo-pyrimidinone core replaces cyclopenta-pyrimidinone, and a benzyl group substitutes the pyridinylmethyl moiety. The phenyl groups may enhance π-π stacking but reduce solubility (MW: 506.6 g/mol) .
G864-0191 (ChemDiv ID)
- Structure: Pyrimido[5,4-b]indol-4-one core with the 2-oxo-tetrahydroquinolin-ethylsulfanyl group and an allyl substituent.
- The allyl group introduces reactivity (e.g., Michael addition), which the target compound’s pyridinylmethyl group lacks .
Functional Group Substitutions
6-Amino-1-(4-fluorophenyl)-dihydropyrimidin-4-one (CAS 872629-66-8)
- Structure: Dihydropyrimidinone core with a 4-fluorophenyl group and a truncated tetrahydroquinolin side chain.
- Key Differences: The fluorine atom enhances metabolic stability and electronegativity, while the amino group may facilitate hydrogen bonding (MW: 410.5 g/mol) .
Thieno[2,3-d]pyrimidin-4-one Derivatives
- Example: 2-{[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-thieno[2,3-d]pyrimidin-4-one (CAS 727689-58-9).
- Structure: Thieno-pyrimidinone core with a furan substituent and dimethylphenyl side chain.
- The furan group introduces oxygen-based hydrogen bonding .
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity.
Table 2: Functional Group Impact
Research Findings and Implications
- Bioavailability: Chromeno-pyrimidinones exhibit favorable oral bioavailability due to balanced LogP values (~2.5) , whereas the target compound’s tetrahydroquinolin group may increase LogP, requiring formulation optimization.
- Target Selectivity : The pyridinylmethyl group in the target compound could enhance kinase inhibition compared to benzyl or allyl substituents in analogs .
- Synthetic Feasibility: highlights challenges in synthesizing tetrahydroquinolin derivatives (e.g., low yields for compound 30, 6%), suggesting the target compound’s synthesis may require advanced catalytic methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
